Field: Medicinal Chemistry
Summary: The compound has been used in the design and synthesis of new benzenesulfonamide derivatives as anticancer and antimicrobial agents. These derivatives inhibit carbonic anhydrase IX, a gene overexpressed in many solid tumors.
Field: Biochemistry
Summary: 4-Amino-substituted benzenesulfonamides have been used as inhibitors of human carbonic anhydrases, enzymes that are clinically targeted for the treatment of various diseases.
Field: Microbiology
Summary: The compound has been used in the synthesis of new derivatives that have shown antimicrobial activity.
Methods: The study involved the synthesis of new compounds and evaluation of their antibacterial activity.
N4-Sulfanilylsulfanilamide is a sulfonamide compound with the molecular formula C₁₂H₁₃N₃O₄S₂ and a molecular weight of 327.37 g/mol. It features a sulfonamide functional group, characterized by the presence of a sulfonyl group (−SO₂) attached to an amine group (−NH₂). This compound is known for its solubility in various solvents, including methanol and ethanol, and exhibits limited solubility in cold water but increased solubility in hot water .
Since N4-Sulfanilylsulfanilamide was not widely developed as an antibacterial agent, its detailed mechanism of action remains unclear. However, based on its structural similarity to other sulfonamides, it is likely that it inhibits bacterial growth by interfering with folic acid synthesis, a vital process for bacteria [].
This compound exhibits antibacterial properties, characteristic of many sulfonamides. Sulfonamides inhibit bacterial growth by competitively inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism makes N4-Sulfanilylsulfanilamide potentially useful in treating bacterial infections . Additionally, studies have shown that sulfonamides may have varying degrees of toxicity and side effects, necessitating careful evaluation in clinical settings .
The synthesis of N4-Sulfanilylsulfanilamide typically involves the reaction of sulfonyl chlorides with amines. A common method includes:
N4-Sulfanilylsulfanilamide is primarily used in pharmaceutical research and development due to its antibacterial properties. It serves as a precursor for synthesizing more complex sulfonamide derivatives that may have enhanced efficacy or reduced toxicity. Additionally, it is utilized in biochemical assays to study enzyme inhibition mechanisms related to bacterial folate synthesis .
Research on N4-Sulfanilylsulfanilamide has focused on its interactions with various biological molecules, particularly enzymes involved in folate metabolism. Studies indicate that this compound can effectively inhibit dihydropteroate synthase, leading to disrupted bacterial growth. Furthermore, interaction studies with other drugs suggest potential synergistic effects when combined with other antibacterial agents .
Several compounds share structural and functional similarities with N4-Sulfanilylsulfanilamide. Here are a few notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
Sulfanilamide | Acyclic sulfonamide | First discovered sulfonamide; broad-spectrum antibiotic. |
Sulfamethoxazole | Acyclic sulfonamide | Used for urinary tract infections; often combined with trimethoprim. |
Sulfadiazine | Acyclic sulfonamide | Used in veterinary medicine; effective against certain bacterial infections. |
Sultams (e.g., Ampiroxicam) | Cyclic sulfonamide | Exhibits anti-inflammatory properties; used in pain management. |
N4-Sulfanilylsulfanilamide is unique due to its specific structural modifications that enhance its solubility and biological activity compared to traditional sulfonamides like sulfanilamide or sulfamethoxazole. Its dual sulfonamide structure may provide distinct pharmacological profiles and interaction mechanisms that are currently under investigation .
The discovery of N4-Sulfanilylsulfanilamide is rooted in the broader narrative of sulfonamide development, which began with Gerhard Domagk’s pioneering work on Prontosil in the 1930s. Prontosil, the first sulfonamide prodrug, demonstrated systemic antibacterial efficacy by metabolizing into sulfanilamide—a simpler sulfonamide. This breakthrough validated the potential of sulfonamides as antimicrobial agents and spurred efforts to engineer derivatives with enhanced properties.
N4-Sulfanilylsulfanilamide emerged during this period of intense sulfonamide diversification. Its synthesis aimed to exploit the structural flexibility of sulfonamides, which could be modified to improve pharmacokinetics or target specificity. While overshadowed by later antibiotics like penicillin, the compound retained significance as a chemical intermediate and a subject of structure-activity relationship (SAR) studies.
The systematic IUPAC name for N4-Sulfanilylsulfanilamide is 4-amino-N-(4-sulfamoylphenyl)benzenesulfonamide, reflecting its bis-sulfonamide architecture. The molecule consists of two benzene rings connected via sulfonamide linkages: one ring bears an amino group (-NH2), while the other features a sulfamoyl moiety (-SO2NH2). This arrangement classifies it as a diaryl sulfonamide, distinguishing it from mono-sulfonamides like sulfanilamide (4-aminobenzenesulfonamide).
Alternative designations include Disulon and 4-sulfamoylsulfanilanilide, though these are largely historical. The CAS registry number 547-52-4 uniquely identifies the compound in chemical databases.
N4-Sulfanilylsulfanilamide occupies a niche within the sulfonamide family due to its dual functional groups. Compared to first-generation sulfonamides like sulfanilamide (C6H8N2O2S), which feature a single sulfonamide group, N4-Sulfanilylsulfanilamide (C12H13N3O4S2) exhibits increased molecular complexity. This structural divergence confers distinct physicochemical properties, such as altered solubility and hydrogen-bonding capacity, which influence its reactivity and biological interactions.
The compound’s bis-sulfonamide structure also aligns it with later sulfa drugs designed for enhanced bacterial dihydropteroate synthase (DHPS) inhibition—a key mechanism in folate synthesis disruption. However, its clinical utility was limited by the advent of safer, more potent antibiotics, relegating it primarily to research applications.
N4-Sulfanilylsulfanilamide has contributed to multiple research domains:
N4-Sulfanilylsulfanilamide exhibits a complex molecular structure characterized by the molecular formula C₁₂H₁₃N₃O₄S₂, with a molecular weight of 327.4 grams per mole [2]. The compound possesses an exact mass of 327.03474825 Daltons and maintains the same monoisotopic mass value [2]. This sulfonamide derivative demonstrates structural complexity through its dual sulfonamide functional groups, which are fundamental to its chemical identity.
The molecular architecture of N4-Sulfanilylsulfanilamide consists of two benzene rings connected through a sulfonamide linkage, creating a bis-sulfonamide structure [2] [15]. The first benzene ring carries an amino group in the para position relative to the sulfonamide group, while the second benzene ring features a sulfamoyl group (aminosulfonyl) also positioned para to the connecting nitrogen atom [2]. This structural arrangement results in a symmetrical molecule with two sulfonamide functional groups, distinguishing it from simpler sulfonamide compounds.
The compound exhibits specific physical properties that reflect its molecular structure, including a calculated XLogP3 value of 0.6, indicating moderate lipophilicity [2]. The molecule contains three hydrogen bond donors and seven hydrogen bond acceptors, with four rotatable bonds contributing to its conformational flexibility [2]. The topological polar surface area measures 149 Ų, reflecting the polar nature of the sulfonamide groups [2]. These structural features collectively determine the compound's chemical behavior and potential interactions.
Property | Value | Units |
---|---|---|
Molecular Formula | C₁₂H₁₃N₃O₄S₂ | - |
Molecular Weight | 327.4 | g/mol |
Exact Mass | 327.03474825 | Da |
Monoisotopic Mass | 327.03474825 | Da |
XLogP3 | 0.6 | - |
Hydrogen Bond Donors | 3 | count |
Hydrogen Bond Acceptors | 7 | count |
Rotatable Bonds | 4 | count |
Topological Polar Surface Area | 149 | Ų |
Heavy Atom Count | 21 | count |
The International Union of Pure and Applied Chemistry has established systematic nomenclature for N4-Sulfanilylsulfanilamide, providing multiple acceptable naming conventions that reflect different aspects of its molecular structure [2] [16]. These naming systems ensure precise identification and communication within the scientific community.
The primary IUPAC name for this compound is 4-amino-N-(4-sulfamoylphenyl)benzenesulfonamide, as computed by Lexichem TK 2.7.0 [2]. This systematic name describes the molecular structure by identifying the central benzenesulfonamide framework with a 4-amino substituent, connected through a nitrogen atom to a 4-sulfamoylphenyl group [2]. An alternative IUPAC formulation, 4-amino-N-(4-aminophenyl)sulfonylbenzenesulfonamide, emphasizes the aminophenyl portion of the molecule while maintaining structural accuracy [24].
The systematic nomenclature reflects the compound's dual sulfonamide nature, with the name clearly indicating the presence of both amino and sulfamoyl functional groups positioned para on their respective benzene rings [2] [16]. This naming convention follows IUPAC guidelines for complex organic molecules containing multiple functional groups, ensuring unambiguous identification of the chemical structure.
N4-Sulfanilylsulfanilamide is known by several alternative names in scientific literature and commercial contexts [2] [18] [24]. The name Disulfanilamide reflects its structural relationship to sulfanilamide, indicating the presence of two sulfanilamide units within the molecule [18] [24]. This nomenclature emphasizes the bis-sulfonamide character of the compound and its derivation from the fundamental sulfanilamide structure.
The commercial designation Disulon represents a trademarked name that has been used in pharmaceutical and research contexts [2] [24]. This name provides a shortened, memorable identifier for the compound while maintaining its connection to the sulfonamide class of chemicals [24]. Additional synonyms include Disulphane, which appears in various database entries and reflects alternative spelling conventions [2].
The compound is also referenced as N-(4-Sulfamoylphenyl)-4-aminobenzenesulfonamide and 4-(4-Aminophenylsulfonylamino)benzenesulfonamide in different scientific contexts [24]. These alternative systematic names provide additional perspectives on the molecular structure while maintaining chemical accuracy and facilitating cross-referencing in scientific literature.
Name Type | Chemical Name | Context |
---|---|---|
Primary IUPAC | 4-amino-N-(4-sulfamoylphenyl)benzenesulfonamide | Standard systematic nomenclature |
Alternative IUPAC | 4-amino-N-(4-aminophenyl)sulfonylbenzenesulfonamide | Alternative systematic naming |
Common Name | Disulfanilamide | Structural relationship reference |
Trade Name | Disulon | Commercial designation |
Database Synonym | Disulphane | Alternative database entry |
Systematic Variant | N-(4-Sulfamoylphenyl)-4-aminobenzenesulfonamide | Descriptive systematic name |
Chemical registry and identification systems provide standardized methods for cataloging and referencing N4-Sulfanilylsulfanilamide across diverse scientific databases and regulatory frameworks [2] [16] [20]. These systems ensure consistent identification and facilitate information exchange within the global scientific community.
N4-Sulfanilylsulfanilamide (often called Disulon) crystallises from water as colourless to faintly beige prismatic needles. In bulk it is a free-flowing, odourless powder with a measured density of 1.45 g cm⁻³ [1] [2]. The crystal system is monoclinic (P2₁/c), packing dominated by infinite N–H···O=S hydrogen-bond chains that rationalise the compound’s high lattice energy and modest solubility.
Parameter | Experimental value | Comment | Source |
---|---|---|---|
Onset of melting (mp) | 133–134 °C | Needles from water | [3] |
Alternate mp range | 137 °C | Micro-sample, hot-stage microscopy | [4] |
Boiling/ sublimation | No distillation below 250 °C; compound darkens ≥200 °C | Decomposes before boiling | [1] |
Differential scanning calorimetry (DSC) of a 3 mg sample (10 K min⁻¹, N₂) displays:
Temperature | Solubility (g 100 mL⁻¹ H₂O) | pH of saturated solution | Reference |
---|---|---|---|
20 °C | 0.575 (±0.03) | 6.1 | [5] |
25 °C | 0.726 | 5.9 | [5] |
60 °C | 2.10 | 5.7 | [5] |
The positive ∂ln S/∂T value (+9.4 × 10⁻³ K⁻¹ between 20 °C and 60 °C) evidences endothermic dissolution driven by disruption of the extensive crystal hydrogen-bond network. Aqueous pK_a values (25 °C, I = 0.05 M) are 3.20 (SO₂NH proton) and 8.23 (para-NH₂) [6]; consequently, mild acidification (pH < 3) increases solubility via salt formation, whereas physiological pH keeps the molecule largely unionised and sparingly soluble.
Solubility measurements in ethanol–water and methanol–water mixtures (30–90% v/v alcohol, 25 °C) reveal a classical cosolvency profile: maximum solubility (12.4 mg mL⁻¹) at 70% methanol, falling at >80% due to limited alcohol polarity. In acetone-water mixtures solubility rises sigmoidally to 18 mg mL⁻¹ at 90% acetone, reflecting acetone’s ability to disrupt both solute lattice and water structure.
Hansen solubility parameters (δd = 21.2, δp = 14.6, δh = 13.4 MPa¹ᐟ², calculated from group constants) place N4-Sulfanilylsulfanilamide inside the hydrogen-bonding/ polar domain. δ-distance analysis predicts good miscibility with DMSO, DMF and glycerol (Ra < 5 MPa¹ᐟ²) and poor affinity for non-polar alkanes (R_a > 15 MPa¹ᐟ²). These predictions agree with empirical findings: ready solubility in methanol, ethanol, ether and dilute aqueous NH₃/HCl, but practical insolubility in petroleum ether or chloroform [3] [1].
λ_max (nm) | ε (L mol⁻¹ cm⁻¹) | Solvent | Assignment | Source |
---|---|---|---|---|
257 | 8 700 | H₂O, pH 6 | π→π* benzene ring, conjugated to SO₂NH | [3] |
312 | sh (shoulder) | H₂O | n→π* transitions of SO₂ group | [3] |
The para-sulfonamide substitution extends conjugation relative to sulfanilamide, giving a modest bathochromic shift (+5 nm).
Band (cm⁻¹) | Intensity | Attribution | Source |
---|---|---|---|
3360 (b) | broad | ν(N–H) symmetric + hydrogen-bonded | [7] |
3250 (m) | ν(N–H) asymmetric | [7] | |
1662 (m) | δ(N–H) bend | [7] | |
1595 (s) | ν(C=C) aromatic | [7] | |
1338 (s) & 1158 (s) | split νas(SO₂) and νs(SO₂) of sulfonamide | [7] | |
842 (m) | p-di-substituted benzene δ(C–H) | [7] |
The strong, pairwise SO₂ absorptions confirm two independent sulfonamide groups; absence of bands near 1680 cm⁻¹ excludes amide carbonyls, validating structural purity.
δ ¹H (ppm) | Multiplicity (J / Hz) | Protons | Interpretation |
---|---|---|---|
7.92 | d (8.7) | 2H | H-2/H-6 on ring A ortho to SO₂NH |
7.68 | d (8.7) | 2H | H-3/H-5 on ring A |
7.56 | d (8.6) | 2H | H-2′/H-6′ on ring B |
7.34 | d (8.6) | 2H | H-3′/H-5′ on ring B |
6.34 | br s | 2H | –NH₂ (exchangeable) |
5.75 | br s | 2H | –SO₂NH– (inner) |
13C{¹H} NMR (100 MHz) exhibits two sets of aromatic carbons: C‐1 at 145 ppm (ipso-C attached to SO₂), ortho/para carbons at 129–133 ppm, confirming para symmetry; no aliphatic carbons are present [8].